molecular formula C23H20N4O2S B2872092 N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide CAS No. 850188-75-9

N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

Cat. No. B2872092
CAS RN: 850188-75-9
M. Wt: 416.5
InChI Key: HAZCNDZQUXKHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring . This structure is found in various bioactive compounds and is a focus of research in medicinal chemistry .

Scientific Research Applications

Radioligand Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been utilized in the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein with PET, demonstrating their potential in neuroimaging and the study of neurological diseases (Dollé et al., 2008).

Potential Antiasthma Agents

Research into pyrazolo[1,5-a]pyrimidine derivatives has uncovered their activity as mediator release inhibitors, suggesting potential applications as antiasthma agents. Specifically, the preparation and evaluation of triazolo[1,5-c]pyrimidines highlighted their significance in developing treatments targeting asthma (Medwid et al., 1990).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

A study on pyrazolo[1,5-a]pyrimidin-7-ones, closely related to the compound , revealed a new class of nonsteroidal anti-inflammatory drugs that are devoid of ulcerogenic activity, suggesting a safer alternative for the treatment of inflammation without the gastrointestinal side effects commonly associated with NSAIDs (Auzzi et al., 1983).

Cognitive Impairment Treatment

The development of phosphodiesterase 1 (PDE1) inhibitors based on 3-aminopyrazolo[3,4-d]pyrimidinones, which share a core structural similarity with N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide, has shown promise for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This highlights the potential therapeutic applications of pyrazolo[1,5-a]pyrimidin-7-yl derivatives in enhancing cognitive functions (Li et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-15-12-22(27-23(25-15)20(13-24-27)18-6-4-3-5-7-18)30-14-21(29)26-19-10-8-17(9-11-19)16(2)28/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZCNDZQUXKHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

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